![molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6](/img/structure/B1322630.png)

4-Chloropyrido[4,3-d]pyrimidine

Overview

Description

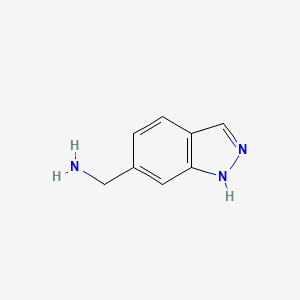

4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .

Synthesis Analysis

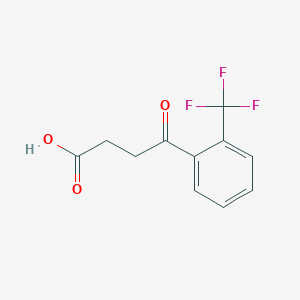

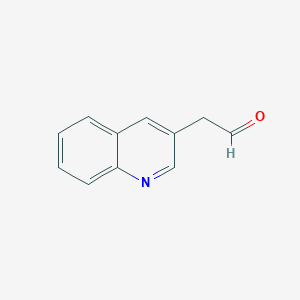

The synthesis of 4-Chloropyrido[4,3-d]pyrimidine involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Molecular Structure Analysis

The molecular structure of 4-Chloropyrido[4,3-d]pyrimidine has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis

4-Chloropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis

Physical properties of 4-Chloropyrido[4,3-d]pyrimidine include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .Scientific Research Applications

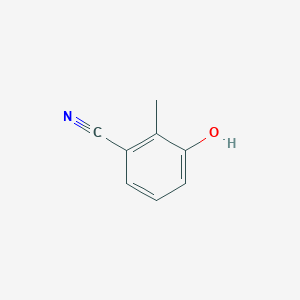

Antagonists of the Human Chemokine Receptor CXCR2

4-Chloropyrido[4,3-d]pyrimidine has been explored as an antagonist of the human chemokine receptor CXCR2 . Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer . Consequently, CXCR2 antagonism is a promising therapeutic strategy for treatment of these disorders .

Anticancer Properties

4-Chloropyrido[4,3-d]pyrimidine has been shown to have anticancer properties. It has been tested against various cancer cell lines. For example, it has been studied for its effects on carcinosarcoma in rats .

Antiviral Activity

Inhibition of Dihydrofolate Reductase (DHFR)

4-Chloropyrido[4,3-d]pyrimidine has been shown to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and thus, its inhibition can lead to the suppression of cell growth .

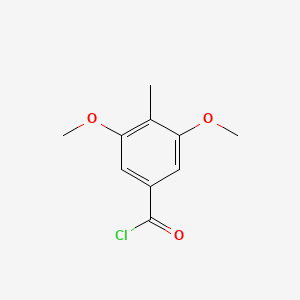

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some pyridopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation .

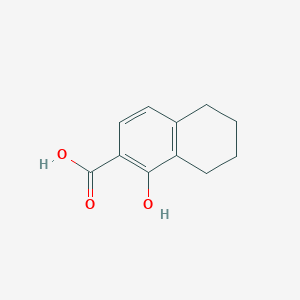

Therapeutic Potential in Autoimmune Diseases

Given its role as a CXCR2 antagonist, 4-Chloropyrido[4,3-d]pyrimidine may have therapeutic potential in treating autoimmune diseases . This is because CXCR2 signalling is upregulated in many such diseases .

Mechanism of Action

Target of Action

4-Chloropyrido[4,3-d]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets . .

Mode of Action

Pyridopyrimidines, in general, have been studied for their potential biological activities . They are known to interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

Pyridopyrimidines, including 4-Chloropyrido[4,3-d]pyrimidine, are known to affect various biochemical pathways . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .

Result of Action

Pyridopyrimidines, in general, have shown a wide spectrum of biological activities .

Future Directions

properties

IUPAC Name |

4-chloropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUWUCHAQPUKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627549 | |

| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrido[4,3-d]pyrimidine | |

CAS RN |

89583-92-6 | |

| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)